molecular formula C13H14N2O3 B14975502 1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B14975502
M. Wt: 246.26 g/mol
InChI Key: KFJZYDHKDQFKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This leads to the disruption of bacterial cell division and ultimately cell death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-ethyl-4-hydroxy-N-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-3-15-9-7-5-4-6-8(9)11(16)10(13(15)18)12(17)14-2/h4-7,16H,3H2,1-2H3,(H,14,17)

InChI Key

KFJZYDHKDQFKGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.